2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide
Description
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetohydrazide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)7-1-2-9-8(5-7)10(19)3-4-18(9)6-11(20)17-16/h1-5H,6,16H2,(H,17,20) |
InChI Key |
WXMFWFDCPBKCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2CC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate
The quinoline core is functionalized at the N1 position using ethyl bromoacetate under basic conditions. In a representative procedure, 6-(trifluoromethyl)quinolin-4(1H)-one is dissolved in dimethylformamide (DMF) and treated with potassium carbonate as a base. Ethyl bromoacetate is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. The product is isolated via precipitation in ice-water and recrystallized from ethanol, achieving yields of 75–85%.
Hydrazinolysis Reaction
The ester (3 ) undergoes hydrazinolysis in 95% ethanol under reflux. A molar ratio of 1:2 (ester to hydrazine hydrate) is maintained, and the reaction is monitored by thin-layer chromatography (TLC) until completion (typically 8–12 hours). Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to yield 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide as a white crystalline solid.
Reaction Conditions:
-
Solvent: 95% ethanol
-
Temperature: 78°C (reflux)
-
Time: 8–12 hours
-
Yield: 70–78%
Condensation of 6-(Trifluoromethyl)quinolin-4(1H)-one with Hydrazine Derivatives
An alternative route involves direct condensation of 6-(trifluoromethyl)quinolin-4(1H)-one with chloroacetyl hydrazide in the presence of a coupling agent. This method bypasses the ester intermediate but requires stringent control of reaction conditions to avoid side reactions.
Reaction Mechanism
The quinolinone reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) to form chloroacetamide, which subsequently undergoes nucleophilic substitution with hydrazine hydrate. Triethylamine is employed as an acid scavenger to neutralize HCl byproducts.
Optimized Procedure:
-
6-(Trifluoromethyl)quinolin-4(1H)-one (1 equiv) is dissolved in DCM under nitrogen.
-
Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv).
-
The mixture is stirred at room temperature for 6 hours, filtered, and concentrated.
-
The crude chloroacetamide is treated with hydrazine hydrate (2 equiv) in ethanol under reflux for 4 hours.
-
The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters:
-
Solvent: Dichloromethane (step 1); ethanol (step 4)
-
Temperature: 0°C (initial), then ambient (step 1); reflux (step 4)
-
Yield: 60–65%
Multi-Step Synthesis from Aniline Derivatives
A more complex approach constructs the quinoline ring system from aniline precursors, followed by sequential functionalization. This method is advantageous for large-scale production but involves multiple purification steps.
Cyclization to Form Quinoline Core
4-Trifluoromethylaniline undergoes Skraup cyclization with glycerol and sulfuric acid to yield 6-(trifluoromethyl)quinolin-4(1H)-one. The reaction proceeds at 120°C for 6 hours, with nitrobenzene as an oxidizing agent.
Alkylation and Hydrazide Formation
The quinolinone is alkylated with ethyl bromoacetate (as in Section 1.1), followed by hydrazinolysis (Section 1.2). This tandem process achieves an overall yield of 55–60%.
Analytical Characterization
Synthetic batches are validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazinolysis | High purity; minimal byproducts | Requires ester precursor | 70–78 |
| Direct Condensation | Fewer steps | Low yield due to side reactions | 60–65 |
| Multi-Step Synthesis | Scalability; control over intermediates | Time-consuming; costly purification | 55–60 |
Industrial Considerations
For large-scale production, the hydrazinolysis route is preferred due to its reproducibility and moderate cost. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, while the trifluoromethyl group can enhance the compound’s lipophilicity and cellular uptake. The acetohydrazide moiety may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Quinoline and Quinazolinone Derivatives
Structural and Functional Insights:
- Target Compound: The 6-trifluoromethyl substitution on the quinoline core distinguishes it from quinazolinone-based analogs (e.g., 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide in ).
- Bioactivity: Anti-Urease Activity: Quinazolinone derivative 2-[2-(3-methoxybenzyl)-4-oxoquinazolin-3(4H)-yl]acetohydrazide demonstrated potent urease inhibition (IC₅₀: 1.86 µg/mL) via competitive inhibition kinetics . Antioxidant Properties: Phthalimide analogs () showed DPPH radical scavenging, with compound 1b being most active, alongside favorable pharmacokinetic profiles (e.g., blood-brain barrier permeability) .
- Key Difference: The trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated quinazolinones.
Data Table: Quinoline/Acetohydrazide Derivatives
Thieno[2,3-d]pyrimidine and Heterocyclic Hybrids
- Structural Analog: 2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide () shares the acetohydrazide moiety but incorporates a thienopyrimidine core. Derivatives of this compound demonstrated anti-breast cancer activity, with hydrazone and thiazolidinone analogs showing enhanced cytotoxicity .
Fluorinated Acetohydrazides
Role of Trifluoromethyl Groups:
- Enhanced Bioactivity: Fluorinated analogs like 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide () highlight the trifluoromethyl group’s role in improving membrane permeability and enzyme inhibition.
- Structural Diversity: Compounds such as 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide () and 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide () demonstrate positional isomerism effects. The 6-CF₃ substitution in the target compound may confer unique steric or electronic properties compared to 7-CF₃ analogs.
Data Table: Fluorinated Acetohydrazides
Pharmacokinetic and Dynamic Properties
- Absorption and Permeability : Phthalimide derivatives () exhibited suitable intestinal absorption and CNS permeability, attributed to moderate logP values and molecular weight <500 Da . The target compound’s trifluoromethyl group may further optimize these parameters.
- Tautomerism: Quinazolinone systems () undergo dynamic tautomerism (amide ↔ imidic acid), affecting binding to targets like MAO B and COX-2. The target compound’s tautomeric behavior remains unexplored but could influence its mechanism of action.
Biological Activity
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is a compound of interest due to its potential biological activities. Quinoline derivatives, particularly those with hydrazide functionalities, have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H10F3N3O2
- Molecular Weight : 303.22 g/mol
The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of quinoline derivatives.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit notable antimicrobial activity. For instance, a study evaluated various hydrazone derivatives against different bacterial strains. The results showed that compounds similar to 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide | 10 | Staphylococcus aureus |
| Similar derivatives | 15 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that quinoline-based compounds can induce apoptosis in cancer cell lines. A notable study reported that derivatives of acetohydrazide exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 20 to 50 µM. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 30 | Apoptosis induction |
| Hek293 | >100 | Non-cytotoxic |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In a comparative study, compounds containing the trifluoromethyl group showed enhanced inhibition of COX-2, which is crucial in inflammatory pathways .
| Compound | COX-2 Inhibition (%) |
|---|---|
| 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide | 65% at 50 µM |
| Control (Ibuprofen) | 80% at same concentration |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study involving various hydrazone derivatives demonstrated that compounds with similar structures to 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), indicating that the trifluoromethyl group plays a critical role in enhancing biological activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of quinoline derivatives against various cancer cell lines. The findings indicated that compounds with hydrazide functionalities could effectively induce cell death in MCF-7 cells via apoptosis, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic routes are established for 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide, and how do their yields compare?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and quinoline-based intermediates. For example, hydrazinocarbothioamides reacting with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol yields hybrid molecules with quinoline moieties . Comparative yield analysis (60–85%) depends on reaction time, catalyst choice (e.g., triethylamine), and purification methods like column chromatography. Parallel routes using anthranilic acid and substituted amines may offer alternative pathways but require optimization for trifluoromethyl group stability .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the quinoline backbone and acetohydrazide substituents. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹). X-ray crystallography provides definitive proof of molecular geometry, particularly for distinguishing between keto-enol tautomers in the 4-oxo-quinoline system . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for the trifluoromethyl group (m/z 69) .
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Methodological Answer : Bacterial models (e.g., Mycobacterium tuberculosis H37Rv) and Gram-positive/negative strains (e.g., S. aureus, E. coli) are used to assess antitubercular and antibacterial activity. Minimum inhibitory concentration (MIC) assays (range: 1–50 µg/mL) require standardized protocols to ensure reproducibility. Cytotoxicity screening against mammalian cell lines (e.g., HEK-293) is recommended to evaluate selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance purity and yield?
- Methodological Answer : Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients significantly impact trifluoromethyl group stability. Catalytic systems like Pd/C or ionic liquids may reduce side reactions (e.g., hydrolysis). Process simulation tools (ASPEN Plus) can model reaction kinetics and optimize parameters (e.g., reflux duration, stoichiometric ratios) for scalability . Purity (>95%) is achievable via recrystallization in dichloromethane/hexane mixtures or preparative HPLC .
Q. What computational approaches predict the compound’s binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against mycobacterial enzymes (e.g., InhA) or bacterial topoisomerases identifies potential binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (NAMD) assess stability in aqueous environments, critical for pharmacokinetic profiling .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies in MIC values may arise from variations in assay conditions (e.g., pH, inoculum size). Meta-analysis of dose-response curves and standardized protocols (CLSI guidelines) improves cross-study comparability. Structural analogs (e.g., 4-arylthiazol-2-yl derivatives) should be tested in parallel to isolate the trifluoromethyl group’s role in activity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated bacterial cultures identifies differentially expressed genes linked to target pathways (e.g., cell wall synthesis). Fluorescent probes (e.g., dansyl derivatives) enable real-time tracking of intracellular accumulation. Knockout strains (e.g., M. tuberculosis ΔinhA) confirm target specificity .
Methodological Framework Integration
- Theoretical Basis : Link synthesis and bioactivity studies to conceptual frameworks like structure-activity relationships (SAR) or retrosynthetic analysis .
- Data Validation : Cross-reference spectral data with crystallographic databases (CCDC) and replicate key assays in triplicate to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
